
20-Oxoicosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Oxoicosanoic acid, also known as 20-(tert-Butoxy)-20-oxoicosanoic acid, is an organic compound with the chemical formula C24H46O4 and a molecular weight of 398.62 g/mol . This compound is characterized by a long alkyl chain with a terminal oxo group and a tert-butoxy group. It is typically found as a colorless to yellow liquid and is soluble in organic solvents such as alcohols and ethers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 20-Oxoicosanoic acid can be synthesized through the esterification of eicosanedioic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst and is carried out under mild conditions to prevent over-esterification . For example, eicosanedioic acid (3 g, 8.76 mmol) is mixed with toluene (25 mL) and N,N-dimethylformamide di-tert-butylacetal (2.1 mL, 8.76 mmol). The mixture is heated to 95°C for 30 minutes, then filtered and evaporated to yield the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 20-Oxoicosanoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Reduction: Can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the oxo group.
Common Reagents and Conditions:
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Esterification: Formation of esters.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Applications De Recherche Scientifique
20-Oxoicosanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 20-Oxoicosanoic acid involves its role as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). In ADCs, it serves as a non-cleavable linker that attaches the cytotoxic drug to the antibody, ensuring targeted delivery to cancer cells . In PROTACs, it acts as a linker connecting the ligand for the target protein to the ligand for the E3 ubiquitin ligase, facilitating the degradation of the target protein via the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Eicosanedioic acid: A precursor in the synthesis of 20-Oxoicosanoic acid.
20-Hydroxyicosanoic acid: Similar structure but with a hydroxyl group instead of an oxo group.
20-Carboxyicosanoic acid: Contains a carboxyl group instead of a tert-butoxy group.
Uniqueness: this compound is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of complex molecules like ADCs and PROTACs.
Propriétés
Formule moléculaire |
C20H38O3 |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
20-oxoicosanoic acid |
InChI |
InChI=1S/C20H38O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h19H,1-18H2,(H,22,23) |
Clé InChI |
GESLCFZRPFBCTC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCC(=O)O)CCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


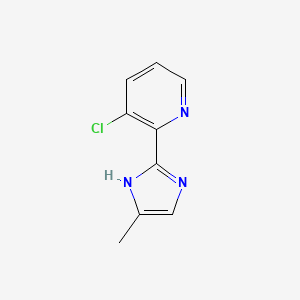
![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
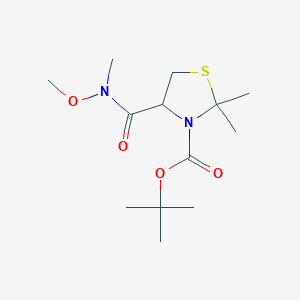

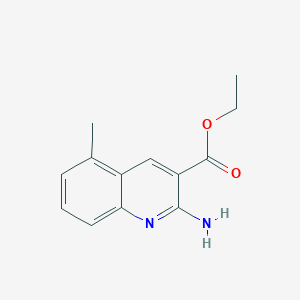
![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)
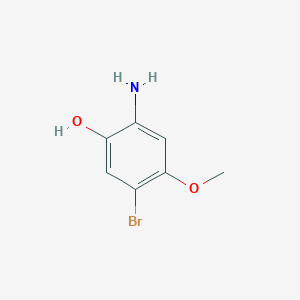
![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)
![4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)
![2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate](/img/structure/B13675791.png)

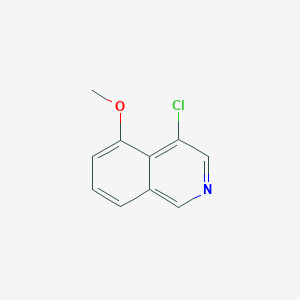
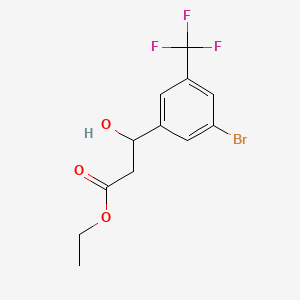
![1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13675813.png)
